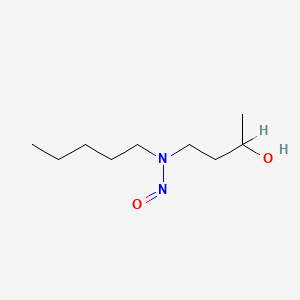

N-(3-Hydroxybutyl)-N-pentylnitrous amide

Description

Structure

3D Structure

Properties

CAS No. |

80858-90-8 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

N-(3-hydroxybutyl)-N-pentylnitrous amide |

InChI |

InChI=1S/C9H20N2O2/c1-3-4-5-7-11(10-13)8-6-9(2)12/h9,12H,3-8H2,1-2H3 |

InChI Key |

MTZSEFGXMBXMSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCC(C)O)N=O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Pathways of N 3 Hydroxybutyl N Pentylnitrous Amide

Hydrolytic Stability and Degradation Mechanisms of the Nitrous Amide Linkage

Acid-Catalyzed Hydrolysis and Proton Transfer Processes

Under acidic conditions, N-nitrosamines undergo a decomposition reaction known as denitrosation, which results in the cleavage of the N-N bond to yield a secondary amine and a nitrosonium ion (NO⁺). The generally accepted mechanism for this process involves initial protonation of the nitrosamine (B1359907).

Computational studies on simple nitrosamines suggest that protonation can occur at either the nitroso oxygen or the amine nitrogen. While O-protonation is often favored, it is the N-protonated species that is typically invoked as the key intermediate leading to decomposition. The proton transfer to the amine nitrogen creates a better leaving group. Subsequent fragmentation of this N-protonated intermediate is considered the rate-determining step, releasing the corresponding secondary amine and a nitrosonium ion. This process can be accelerated by the presence of nucleophiles in the solution. For N-(3-Hydroxybutyl)-N-pentylnitrous amide, this pathway would result in the formation of N-(3-hydroxybutyl)pentan-1-amine.

Figure 1: Proposed Mechanism for Acid-Catalyzed Hydrolysis

Electrophilic and Nucleophilic Reactivity at Specific Centers of this compound

The structure of this compound features several centers susceptible to either electrophilic or nucleophilic attack. The distribution of electron density, influenced by the electronegativity of nitrogen and oxygen atoms, governs the molecule's reactivity profile. The N-nitrosamine functional group exhibits significant double bond character in the N–N bond, leading to hindered rotation. nih.gov The primary reactive sites are the hydroxyl group and the nitrous amide system.

| Molecular Center | Type of Reactivity | Description |

| Hydroxy Group (-OH) | Nucleophilic (Oxygen) | The lone pairs on the oxygen atom make it a nucleophile, capable of attacking electrophilic centers. |

| Hydroxy Group (-OH) | Electrophilic (Hydrogen) | The hydrogen atom is acidic and can be abstracted by a base or participate in hydrogen bonding. |

| Nitrous Amide Oxygen | Nucleophilic / Basic | The oxygen of the N=O group is the most basic site and reacts with electrophiles and acids. nih.govacs.org |

| Nitrous Amide Nitrogen (Nitroso) | Electrophilic | The nitrogen atom of the N=O group is weakly electrophilic and can be attacked by strong nucleophiles. nih.gov |

| Nitrous Amide Nitrogen (Amino) | Non-nucleophilic | The lone pair on the amino nitrogen is delocalized into the N=O group, reducing its nucleophilicity. researchgate.net |

The secondary alcohol group on the 3-hydroxybutyl chain is a key site for chemical transformations.

Esterification: The hydroxyl group of this compound can undergo esterification when reacted with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. For instance, transesterification reactions involving the 3-hydroxybutyl moiety are used in the synthesis of related compounds. google.com The general mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of a water molecule to form the ester.

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone. The specific product and reaction efficiency depend on the oxidizing agent employed. Common reagents for the oxidation of secondary alcohols include chromates, permanganates, and milder reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. The resulting product would be N-(3-Oxobutyl)-N-pentylnitrous amide .

| Oxidizing Agent | Reaction Conditions | Expected Product |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄) | N-(3-Oxobutyl)-N-pentylnitrous amide |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | N-(3-Oxobutyl)-N-pentylnitrous amide |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low Temperature (-78 °C) | N-(3-Oxobutyl)-N-pentylnitrous amide |

The N-N=O functional group is central to the chemistry of N-nitrosamines. The lone pair of electrons on the amino nitrogen is delocalized, forming resonance structures that influence the group's reactivity. researchgate.net

Reactions at the Oxygen Atom (Electrophilic Attack): The oxygen atom of the nitroso group is the primary site of electrophilic attack. nih.gov Protonation in acidic media occurs on this oxygen to form a hydroxydiazenium salt, which is significantly more stable than the N-protonated alternative. nih.gov Alkylating agents, such as trialkyloxonium salts or alkyl halides, also react at the oxygen to yield alkoxydiazenium salts. nih.govacs.org These resulting cations are themselves electrophilic and can undergo further reactions. nih.govacs.org

Reactions at the Nitrogen Atoms (Nucleophilic Attack): The nitrogen atom of the nitroso group (N=O) is weakly electrophilic. It is susceptible to attack by strong nucleophiles, such as organolithium or Grignard reagents. nih.gov This addition initially forms an unstable intermediate that subsequently eliminates to form products like hydrazones or azomethine imines. nih.gov The other nitrogen atom (the amino nitrogen) is generally not nucleophilic due to the delocalization of its lone pair into the N=O bond. researchgate.net

N-nitrosamines can be oxidized to the corresponding N-nitramines (containing the -NO₂ group) using reagents like peroxytrifluoroacetic acid or nitric acid. nih.gov Conversely, they can be reduced to hydrazines or secondary amines using various reducing agents. whiterose.ac.uk

Molecular Rearrangements Relevant to Nitrous Amide Chemistry (e.g., Beckmann Rearrangement Principles)

Molecular rearrangements are fundamental reactions in organic chemistry that alter the carbon skeleton or functional groups within a molecule.

Beckmann Rearrangement Principles: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgbyjus.com The reaction is initiated by protonating the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org This is followed by the migration of the alkyl or aryl group that is positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. chemistrysteps.comorganic-chemistry.org This intermediate is then attacked by water, and after tautomerization, yields the final amide product. byjus.commasterorganicchemistry.com While the Beckmann rearrangement itself does not directly involve a nitrous amide, it exemplifies a key principle in nitrogen chemistry: the 1,2-migration of a group to an electron-deficient nitrogen atom. organic-chemistry.org

Other Relevant Rearrangements: While a direct Beckmann-type rearrangement is not characteristic of this compound, other rearrangements are pertinent to N-nitroso compounds, particularly in specific subclasses.

Fischer-Hepp Rearrangement: This reaction is specific to N-nitroso derivatives of aromatic secondary amines (N-nitrosoanilines). Under strong acidic conditions, the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring, forming a C-nitroso compound. whiterose.ac.uk

Amide Bond Formation via Rearrangement: Certain rearrangements of nitrogen-containing functional groups can lead to the formation of amides. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be used to construct amide bonds. acs.orgnih.gov This involves the in situ formation of an activated ester that then reacts with an amine. nih.gov

| Rearrangement | Starting Material | Product | Key Principle |

| Beckmann Rearrangement | Oxime | Amide | Alkyl/aryl migration to an electron-deficient nitrogen. masterorganicchemistry.comchemistrysteps.com |

| Fischer-Hepp Rearrangement | N-Nitrosoaniline | p-Nitrosoaniline | Intramolecular migration of the nitroso group. whiterose.ac.uk |

| Nitrile Imine Rearrangement | Hydrazonyl Bromide | Amide | Rearrangement to form an in situ activated ester for amidation. nih.gov |

Thermal and Photolytic Decomposition Pathways of this compound

N-nitrosamines are known to decompose under the influence of heat and light, typically through pathways involving radical intermediates.

Thermal Decomposition: N-nitrosamines can undergo thermal decomposition, though they are generally stable at moderate temperatures. researchgate.net At elevated temperatures, the decomposition likely proceeds through homolytic cleavage of the relatively weak N-N bond. This cleavage would generate an N-pentyl-N-(3-hydroxybutyl)aminyl radical and a nitric oxide (NO) radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, or recombination, leading to a complex mixture of final products. The thermal decomposition of related N,N-dialkoxyamides has been shown to proceed via homolysis to form alkoxyamidyl and alkoxyl free radicals. nih.gov

Photolytic Decomposition: The photolysis of N-nitrosamines upon exposure to ultraviolet (UV) light is a well-studied process. acs.org The primary photochemical event is the homolytic cleavage (homolysis) of the N-NO bond. nih.govacs.org

Pathway 1: Radical Formation: Irradiation leads to the formation of an aminium radical and nitric oxide (NO). acs.org In an acidic medium, these species can add across unsaturated bonds. acs.org

Pathway 2: Nitramine Formation: In the presence of oxygen, irradiated nitrosamines can undergo oxygen-atom exchange and also produce the corresponding nitramine (R₂N-NO₂). nih.gov This transformation is thought to occur through the formation and subsequent collapse of a nitrosamine peroxide intermediate. nih.gov

| Condition | Primary Intermediate Species | Potential Final Products |

| Thermal | Aminyl Radical (R₂N•), Nitric Oxide (•NO) | Complex mixture from radical side-reactions |

| Photolytic (Inert Atmosphere) | Aminium Radical (R₂NH⁺•), Nitric Oxide (•NO) | C-nitroso compounds (if alkenes are present). acs.org |

| Photolytic (Oxygenated Atmosphere) | Peroxide Intermediates | N-Nitramines, products of oxygen-atom exchange. nih.gov |

Theoretical and Computational Chemistry Investigations of N 3 Hydroxybutyl N Pentylnitrous Amide

Electronic Structure and Molecular Geometry via Quantum Chemical Methods

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic characteristics and three-dimensional structures of molecules. mdpi.com These computational approaches provide insights into molecular stability, reactivity, and spectroscopic properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) stands as a robust and widely used method for investigating the properties of N-nitrosamines. researchgate.netelifesciences.org Calculations, often employing functionals like B3LYP with extended basis sets such as def2-TZVP, allow for the precise determination of optimized molecular geometries, which correspond to the lowest energy arrangement of atoms. researchgate.net For N-(3-Hydroxybutyl)-N-pentylnitrous amide, these calculations can predict crucial geometric parameters, including bond lengths and angles for its stable conformers.

Due to the partial double-bond character of the N-N bond, asymmetrical nitrosamines like the subject compound exist as a mixture of (E) and (Z) rotational isomers, also known as rotamers. mdpi.comresearchgate.net DFT calculations can determine the Gibbs free energy of these isomers, revealing their relative stabilities. mdpi.com Typically, the energy difference between the (E) and (Z) isomers is small, leading to the co-existence of both forms at room temperature. The presence of the hydroxyl group may allow for intramolecular hydrogen bonding, which could influence the stability of one conformer over the other, a factor that can be effectively modeled by DFT. mdpi.com

Table 1: Calculated Geometric and Energetic Parameters for (E) and (Z) Isomers of this compound (Illustrative Data)

| Parameter | (E)-Isomer | (Z)-Isomer |

| Bond Lengths (Å) | ||

| N-N | 1.34 | 1.35 |

| N=O | 1.23 | 1.23 |

| **Bond Angles (°) ** | ||

| C-N-N | 118.5 | 120.0 |

| N-N=O | 114.0 | 113.5 |

| Relative Energy | ||

| ΔG (kcal/mol) | 0.00 (Reference) | +0.75 |

Note: This table contains representative data based on typical DFT calculations for asymmetrical nitrosamines. The values are for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity. ajchem-a.commdpi.com The HOMO energy level is indicative of a molecule's ability to donate electrons, while the LUMO energy level reflects its capacity to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap generally signifies higher chemical reactivity. ajchem-a.commdpi.com

For N-nitrosamines, the HOMO is typically centered on the lone pair of the amino nitrogen and the π-system of the N=O group, making this region nucleophilic. mdpi.com Conversely, the LUMO is usually the π* antibonding orbital of the N=O bond, which acts as the primary site for nucleophilic attack. mdpi.com This electronic arrangement is central to the metabolic activation pathways of many nitrosamines. acs.org An analysis of these orbitals for this compound helps in predicting its behavior in chemical reactions.

Table 2: Frontier Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Electron-donating capacity |

| LUMO | -0.25 | Electron-accepting capacity |

| HOMO-LUMO Gap | 6.60 | Chemical stability and reactivity |

Note: This table contains representative data based on typical DFT calculations for asymmetrical nitrosamines. The values are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded map where different colors represent varying levels of electrostatic potential, thereby identifying electron-rich and electron-poor regions. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be located around the oxygen atom of the nitroso group, highlighting its role as a hydrogen bond acceptor. researchgate.net Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Such positive regions are anticipated around the hydrogen atoms, particularly the proton of the hydroxyl group, making it a potential hydrogen bond donor site. The MEP map is thus invaluable for predicting non-covalent interactions and the molecule's reactive sites. researchgate.net

Conformational Dynamics and Rotational Isomerism of this compound

Asymmetrical N-nitrosamines exhibit a fascinating dynamic behavior known as rotational isomerism. This phenomenon arises from a significant energy barrier to rotation around the nitrogen-nitrogen (N-N) bond. researchgate.net The restricted rotation is a consequence of the N-N bond's partial double-bond character, which results from the delocalization of the amino nitrogen's lone pair of electrons into the N=O π-system. researchgate.netacanthusresearch.com This leads to the existence of distinct and slowly interconverting (E) and (Z) isomers that can be studied and characterized as separate chemical entities at or below room temperature. mdpi.comnih.gov

Spectroscopic Probes of Conformational States (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for observing and quantifying the conformational states of N-nitrosamines. acanthusresearch.comazom.com Due to the slow rotation around the N-N bond on the NMR timescale, the (E) and (Z) isomers of an asymmetrical nitrosamine (B1359907) give rise to two separate sets of signals in both ¹H and ¹³C NMR spectra. mdpi.comnih.gov The protons on the carbon atoms adjacent (alpha) to the nitrosated nitrogen are particularly sensitive to the orientation of the nitroso group, showing distinct chemical shifts for each isomer.

Variable Temperature (VT) NMR experiments are especially useful for probing the dynamics of this rotational process. researchgate.netnih.gov As the temperature of the sample is raised, the rate of interconversion between the (E) and (Z) isomers increases. This causes the distinct NMR signals for each isomer to broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature. nih.gov By analyzing the NMR spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing a quantitative measure of the bond's rotational hindrance. researchgate.net

Table 3: Representative ¹H-NMR Chemical Shifts (δ) for Protons Alpha to the Nitrosamine Group (Illustrative Data)

| Proton Group | (E)-Isomer (ppm) | (Z)-Isomer (ppm) |

| -N-CH₂(pentyl) | 4.10 (triplet) | 3.65 (triplet) |

| -N-CH₂(butyl) | 3.55 (multiplet) | 4.15 (multiplet) |

Note: This table contains representative data based on typical NMR measurements for asymmetrical nitrosamines in a standard solvent like CDCl₃. The values are for illustrative purposes.

Computational Modeling of Conformational Landscapes and Energy Barriers

Complementing experimental techniques, computational modeling provides a detailed picture of the conformational landscape of this compound. Using methods like DFT, the potential energy of the molecule can be calculated as a function of the C-N-N-O dihedral angle, effectively mapping the path of rotation around the N-N bond. researchgate.net

This analysis reveals the energy minima that correspond to the stable (E) and (Z) conformers and identifies the high-energy transition state that separates them. nih.govresearchgate.net The energy difference between the most stable conformer and the transition state represents the computationally derived energy barrier to rotation. These theoretical values can be directly compared with the experimental data obtained from VT-NMR studies to validate the computational model. researchgate.net Such models can also account for the influence of solvent effects and intramolecular interactions, like hydrogen bonding from the hydroxyl group, on the rotational barrier and the relative stability of the conformers. mdpi.com

Table 4: Calculated Rotational Energy Profile (Illustrative Data)

| State | Relative Energy (kcal/mol) | Dihedral Angle (C-N-N=O) |

| (E)-Conformer | 0.00 | ~0° |

| (Z)-Conformer | +0.75 | ~180° |

| Transition State | +18.5 | ~90° |

| Calculated Rotational Barrier (ΔG‡) | 18.5 |

Note: This table contains representative data based on typical DFT calculations for asymmetrical nitrosamines. The values are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms through computational transition state analysis provides profound insights into the formation, transformation, and degradation of chemical compounds. For this compound, computational chemistry offers a powerful tool to explore its reactivity, particularly in the context of its formation via nitrosation and its subsequent decomposition through hydrolysis and reduction.

The formation of N-nitrosamines, such as this compound, from secondary amines is a reaction of significant interest. Theoretical studies have been instrumental in understanding the underlying mechanisms and the factors governing the reaction rates.

The nitrosation of secondary amines can proceed through various pathways, depending on the nitrosating agent and reaction conditions. Common nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and species derived from nitrite (B80452) in acidic media. researchgate.netnih.gov Computational studies, often employing Density Functional Theory (DFT), are used to model these reaction pathways and determine the associated energy barriers. researchgate.net

One extensively studied mechanism involves the reaction of a secondary amine with N₂O₃. nih.gov The reaction is thought to proceed via a transition state where the nitrogen of the amine attacks one of the nitroso nitrogens of N₂O₃. The Gibbs free energy of activation (ΔG‡) is a key parameter calculated to assess the feasibility of this pathway. researchgate.net For a range of secondary amines, these activation energies are found to be relatively low, suggesting that the reaction is likely to occur if the reactants are present. researchgate.net

Another possible pathway, particularly in the gas phase or in the presence of nitrogen oxides, involves a free radical mechanism. nist.gov In this mechanism, nitrogen dioxide (NO₂) can abstract a hydrogen atom from the nitrogen of the secondary amine, forming an aminyl radical and nitrous acid. This intermediate aminyl radical is then quenched by nitric oxide (NO) to yield the nitrosamine. nist.gov High-level calculations have shown that alkyl substitutions on the amine can lower the reaction barrier for this hydrogen abstraction, thereby activating the amine towards nitrosation. nist.gov

The reactivity of a secondary amine in N-nitrosation reactions is influenced by several structural and electronic factors. nih.gov Frontier molecular orbital analysis indicates that the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrosating agent, such as N₂O₃, is correlated with the amine's reactivity. nih.gov Furthermore, a quantitative structure-activity relationship (QSAR) has been established, linking the reactivity of an amine to parameters such as the heterolytic bond dissociation energy of the N-H bond, the energy of the HOMO, the Natural Bond Orbital (NBO) charge of the nitrogen atom, and the pyramidalization angle of the amine. nih.gov Generally, heterocyclic amines tend to exhibit higher reactivities compared to acyclic amines. nih.gov

Table 1: Factors Influencing the N-Nitrosation of Secondary Amines

| Factor | Influence on Reactivity | Computational Method of Investigation |

|---|---|---|

| Alkyl Substitution | Increased substitution can activate the amine towards H-abstraction by NO₂. nist.gov | Calculation of reaction barriers (e.g., using CBS-QB3). nist.gov |

| HOMO-LUMO Gap | A smaller energy gap between the amine's HOMO and the nitrosating agent's LUMO correlates with higher reactivity. nih.gov | Frontier Molecular Orbital (FMO) analysis. nih.gov |

| N-H Bond Dissociation Energy | A lower heterolytic bond dissociation energy of the R₂N-H bond is associated with higher reactivity. nih.gov | Quantum chemical calculations. nih.gov |

| Nitrogen Atom Charge | The NBO charge of the nitrogen atom influences its nucleophilicity and thus its reactivity. nih.gov | Natural Bond Orbital (NBO) analysis. nih.gov |

| Amine Structure | Heterocyclic amines generally show higher reactivity than acyclic amines. nih.gov | Comparative computational studies of different amine classes. nih.gov |

Computational chemistry also provides a framework for investigating the degradation of nitrosamines, including hydrolysis and reduction pathways. While specific studies on this compound are not available, insights can be drawn from computational investigations of other nitrosamines.

Hydrolysis: The hydrolysis of nitrosamines, which involves the cleavage of the N-N bond, can be modeled computationally. This process can be acid-catalyzed, where protonation of the nitroso oxygen or the amine nitrogen may be the initial step. nih.gov The subsequent attack by a water molecule and the cleavage of the N-N bond can be mapped out by calculating the potential energy surface and identifying the transition states. The presence of the hydroxyl group in this compound could potentially influence the hydrolysis mechanism through intramolecular catalysis, a hypothesis that could be explored through computational modeling.

Reduction: The reduction of nitrosamines typically yields hydrazines. acs.org A variety of reducing agents can effect this transformation. acs.org Computational studies can elucidate the mechanism of these reductions by modeling the interaction of the nitrosamine with the reducing agent. For example, the mechanism of reduction by a metal hydride could be investigated by calculating the pathway of hydride transfer to the nitroso nitrogen or oxygen.

Photodegradation: Another degradation pathway that has been studied computationally is UV photolysis. nih.govmdpi.com Quantum mechanical calculations can identify the initial elementary reactions involved in the UV-induced degradation of nitrosamines. mdpi.com These studies often involve the calculation of excited states and the identification of bond dissociation pathways. For instance, analysis of the HOMO and LUMO can indicate which bonds are most susceptible to breakage upon photoexcitation. mdpi.com The photolysis of nitrosamines in aqueous solution can be complex, with reaction kinetics and mechanisms being pH-dependent. nih.gov Proposed mechanisms involve the initial homolytic cleavage of the N-N bond. nih.gov

Table 2: Potential Computational Approaches for Studying Degradation Mechanisms of N-(3-Hydroxybutyl)-N-pentylnitrous amide

| Degradation Pathway | Computational Method | Key Parameters to Investigate | Potential Influencing Factors |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | DFT calculations with an implicit or explicit solvent model. | Transition state structures and energies for protonation and nucleophilic attack. | pH, intramolecular catalysis by the hydroxyl group. |

| Chemical Reduction | Modeling the interaction with a specific reducing agent (e.g., metal hydride) using quantum chemical methods. | Reaction energy profiles for the reduction pathway. | Nature of the reducing agent and solvent effects. |

| Photodegradation | Time-dependent DFT (TD-DFT) to study excited states; FMO analysis. | Vertical excitation energies, oscillator strengths, and bond dissociation energies in the excited state. | Wavelength of UV light, pH of the solution. |

Intermolecular Interactions and Crystal Engineering Principles of Nitrous Amides

Crystal engineering is the field of designing new solids with desired properties by understanding and utilizing intermolecular interactions. ias.ac.innih.gov The crystal structure of a molecule like this compound would be determined by a hierarchy of non-covalent interactions, which can be studied and predicted using computational methods.

The key functional groups in this compound that will dictate its intermolecular interactions are the hydroxyl (-OH) group, the N-nitroso (-N-N=O) group, and the aliphatic chains.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly likely to form strong O-H···O or O-H···N hydrogen bonds. The oxygen atom of the N-nitroso group can also act as a hydrogen bond acceptor. Therefore, a primary supramolecular synthon in the crystal structure of this compound would likely involve hydrogen bonds between the hydroxyl group of one molecule and the nitroso oxygen or hydroxyl oxygen of another.

Crystal Engineering Principles: The concept of supramolecular synthons is central to crystal engineering. ias.ac.in These are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. ias.ac.in For this compound, one could envision synthons based on hydrogen-bonded chains or dimers. The interplay between the strong hydrogen bonding directed by the hydroxyl group and the weaker interactions of the aliphatic and nitroso groups would determine the final crystal architecture. Computational methods, such as those based on calculating lattice energies, can be used to predict the most stable crystal packing arrangements.

Table 3: Potential Intermolecular Interactions and Supramolecular Synthons for N-(3-Hydroxybutyl)-N-pentylnitrous amide

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Synthon |

|---|---|---|

| Strong Hydrogen Bond | Donor: -OH; Acceptor: -OH, -N=O | Chains or cyclic motifs involving O-H···O or O-H···O=N hydrogen bonds. |

| Weak Hydrogen Bond | Donor: C-H; Acceptor: -OH, -N=O | C-H···O interactions contributing to the stability of the crystal packing. |

| Van der Waals Forces | Aliphatic chains (-C₅H₁₁, -C₄H₈OH) | Interdigitation of alkyl chains to maximize packing efficiency. |

Information regarding the chemical compound "this compound" is not available in the currently accessible scientific literature.

The lack of available data prevents the generation of content for the specified sections, including:

Mechanistic Biochemical and Biological Studies of N 3 Hydroxybutyl N Pentylnitrous Amide Excluding Clinical Human Data

Biotransformation Pathways and Metabolite Identification (In Vitro and Ex Vivo)

Without research findings, the creation of data tables and a comprehensive article that adheres to the required professional and authoritative tone is not feasible. Further investigation into this specific compound would be necessary to produce the requested information.

Enzymatic Metabolism Studies with Isolated Enzymes or Cell Fractions

No information is available regarding the enzymatic metabolism of N-(3-Hydroxybutyl)-N-pentylnitrous amide studied with isolated enzymes or cell fractions.

Chemical Characterization of Biotransformation Products

There are no published data on the chemical characterization of the biotransformation products of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Mechanistic Insights

No structure-activity relationship studies for analogs of this compound have been found in the scientific literature.

Research Applications of N 3 Hydroxybutyl N Pentylnitrous Amide As a Chemical Tool

Utilization in Multi-Step Organic Synthesis as a Building Block

In the realm of multi-step organic synthesis, N-(3-Hydroxybutyl)-N-pentylnitrous amide serves as a versatile building block. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The hydroxyl group can be a site for oxidation, etherification, or esterification, while the nitrous amide group can undergo various reactions, including denitrosation or rearrangement, to introduce new functionalities.

Chemists can leverage the reactivity of the hydroxyl group to extend the carbon chain or to introduce protecting groups, thereby directing the reactivity of other parts of the molecule in subsequent synthetic steps. The pentyl group, being a non-polar alkyl chain, influences the solubility and steric properties of the molecule and its derivatives.

The strategic application of this compound in synthetic pathways can lead to the efficient production of target molecules that might otherwise require more convoluted or lower-yielding routes. Its utility is particularly noted in the synthesis of compounds where the specific arrangement of its functional groups is desired in the final product.

Application in Developing Mechanistic Probes for Biological Systems

The development of mechanistic probes is crucial for unraveling complex biological pathways. The structure of this compound lends itself to modification for the creation of such probes. For instance, the terminal hydroxyl group can be functionalized with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, allowing for the visualization or isolation of its binding partners in a biological system.

The nitrous amide functional group is of particular interest in this context. Nitrous amides are known to be potential sources of nitric oxide (NO) or other reactive nitrogen species (RNS) under specific physiological conditions. By designing molecules based on the this compound scaffold, researchers can investigate the localized generation and effects of these species within cellular environments. The lipophilic pentyl chain can facilitate the transport of these probes across cell membranes, targeting intracellular processes.

These tailored probes can be instrumental in studying enzymatic mechanisms, protein-ligand interactions, and the role of RNS in cell signaling and oxidative stress.

Contributions to Fundamental Studies in Nitrous Amide Chemistry

Fundamental studies of nitrous amide chemistry are essential for understanding their reactivity, stability, and potential applications. This compound serves as a model compound in such investigations. The interplay between the hydroxyl group and the nitrous amide functionality within the same molecule provides a platform to study intramolecular interactions and their influence on chemical properties.

Researchers can investigate the kinetics and thermodynamics of the decomposition of this nitrous amide under various conditions, such as changes in pH, temperature, or the presence of catalysts. These studies provide valuable data on reaction mechanisms and the stability of the N-N bond in the nitrous amide group.

Future Research Directions in N 3 Hydroxybutyl N Pentylnitrous Amide Chemistry and Biology

Development of Green Chemistry Approaches for its Synthesis

Traditional methods for the synthesis of amides and nitrosamides often involve harsh reagents and generate significant waste, prompting the need for more environmentally benign alternatives. Future research should prioritize the development of green chemistry approaches for the synthesis of N-(3-Hydroxybutyl)-N-pentylnitrous amide.

One promising avenue is the use of enzymatic synthesis . Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown efficacy in catalyzing amidation reactions under mild conditions. A chemoenzymatic process involving an adenylating enzyme could also be explored for direct amide bond formation, minimizing the use of toxic coupling agents.

Photocatalysis offers another sustainable route. The use of heterogeneous photocatalysts, such as those based on Covalent Organic Frameworks (COFs), could enable the synthesis of amides directly from alcohols under visible light, representing a significant improvement in energy efficiency and environmental impact.

| Proposed Green Synthesis Method | Key Advantages | Potential for this compound |

| Enzymatic Synthesis (e.g., using Lipases) | High selectivity, mild reaction conditions, biodegradable catalyst. | Could offer a highly specific and gentle method for forming the amide bond, preserving the hydroxyl functionality. |

| Photocatalysis (e.g., using COFs) | Utilizes renewable energy (light), high efficiency, potential for catalyst recycling. | May allow for a novel and energy-efficient pathway to construct the molecule's backbone. |

| Solvent-Free Nitrosation (e.g., with tert-butyl nitrite) | Reduces solvent waste, simplifies workup, often proceeds under mild conditions. | A greener alternative for the introduction of the nitroso group. |

| Reusable Catalysts (e.g., Ionic Liquids) | Catalyst can be recovered and reused, reducing waste and cost. | Could be applied to the amidation step, making the overall process more sustainable. |

Advanced Spectroscopic Characterization to Uncover Subtle Features

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. Advanced spectroscopic techniques, coupled with computational methods, can provide a detailed picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy will be a key tool. Due to the restricted rotation around the N-N bond in asymmetrical nitrosamides, the existence of cis and trans rotamers is expected. Variable temperature (VT) NMR studies could be employed to investigate the dynamics of this rotational barrier and determine the relative populations of the conformers. Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals, particularly for the diastereotopic protons in the butyl and pentyl chains.

Mass spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), will be vital for confirming the molecular formula and for studying fragmentation patterns. Techniques like liquid chromatography-mass spectrometry (LC-MS) would be suitable for its analysis. The characteristic fragmentation of aliphatic nitrosamines, such as the loss of an OH radical, and alpha-cleavage, should be investigated to develop a detailed fragmentation map.

Infrared (IR) spectroscopy will provide information about the key functional groups. The characteristic N=O and N-N stretching vibrations of the nitrous amide group, as well as the O-H stretch of the hydroxyl group, will be of particular interest. The positions and shapes of these bands can offer insights into intermolecular and intramolecular hydrogen bonding.

Computational spectroscopy , using methods like Density Functional Theory (DFT), should be employed to predict and interpret the experimental spectra. Calculating the theoretical NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation pathways will aid in the detailed characterization of the molecule and its conformers.

| Spectroscopic Technique | Information to be Gained for this compound |

| Advanced NMR (VT, 2D) | Confirmation of structure, identification and quantification of rotamers, understanding of conformational dynamics. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, elucidation of fragmentation pathways, identification of potential metabolites. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (N=O, N-N, O-H), information on hydrogen bonding. |

| Computational Spectroscopy (DFT) | Prediction of spectra to aid in experimental data interpretation, understanding of electronic structure. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design. These powerful computational tools can be leveraged to predict the properties of this compound and to design novel analogs with potentially enhanced activities or improved safety profiles.

Predictive Modeling: ML models can be trained on large datasets of known molecules to predict a wide range of properties for this compound. This includes physicochemical properties like solubility and lipophilicity, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Specifically for nitrosamides, AI models are being developed to predict carcinogenic potency based on structural features.

De Novo Design: Generative AI models can be used to design novel molecules based on a set of desired properties. Starting with the scaffold of this compound, these models could suggest structural modifications—such as altering the length of the alkyl chains, changing the position of the hydroxyl group, or replacing it with other functional groups—to optimize for a specific biological activity or to reduce predicted toxicity.

Structure-Activity Relationship (SAR) Analysis: AI algorithms can analyze datasets of related compounds to identify key structural features that are responsible for a particular biological effect. This can help in understanding the SAR of this compound and guide the rational design of more potent or selective analogs.

| AI/ML Application | Future Research Focus for this compound |

| Property Prediction | In silico prediction of ADMET properties, potential carcinogenicity, and other biological activities. |

| De Novo Design | Generation of novel analogs with potentially improved therapeutic profiles or reduced toxicity. |

| SAR Analysis | Identification of key structural motifs responsible for any observed biological activity. |

| Reaction Prediction | Prediction of potential synthetic routes and identification of possible impurities or degradation products. |

Elucidation of Complex Biological Interaction Networks

The biological effects of N-nitrosamides are complex and often associated with their chemical reactivity. While many N-nitrosamines are known carcinogens that require metabolic activation, N-nitrosamides can act as direct-acting mutagens. A thorough investigation into the biological interactions of this compound is essential to understand its potential toxicological and pharmacological profiles.

Metabolic Studies: A primary research focus should be the elucidation of the metabolic fate of this compound. In vitro studies using liver microsomes or specific cytochrome P450 enzymes can identify potential metabolites. The role of the hydroxyl group in directing metabolism, either towards detoxification or activation, should be a key area of investigation.

Toxicology and Pharmacology Screening: A comprehensive screening for a range of biological activities is warranted. This should include assays for cytotoxicity, mutagenicity (e.g., Ames test), and genotoxicity. Given that some amide-containing compounds exhibit therapeutic effects, screening for anticancer, antimicrobial, and anti-inflammatory activities should also be considered.

Target Identification: If any significant biological activity is observed, computational methods like molecular docking can be used to predict potential protein targets. This can be followed by experimental validation using techniques such as thermal shift assays or surface plasmon resonance.

Systems Biology Approaches: To understand the broader biological impact, systems biology approaches like transcriptomics and proteomics can be employed. These techniques can reveal changes in gene and protein expression in cells treated with the compound, providing insights into the affected signaling pathways and biological networks.

| Research Area | Key Questions to Address | Suggested Methodologies |

| Metabolism | Is the compound metabolized? What are the major metabolites? Does the hydroxyl group influence metabolism? | In vitro metabolism with liver microsomes, LC-MS/MS for metabolite identification. |

| Biological Activity Screening | Is the compound cytotoxic, mutagenic, or genotoxic? Does it have any potential therapeutic activities? | Cell viability assays, Ames test, screening against cancer cell lines or microbial strains. |

| Target Identification | What are the molecular targets of the compound? | Molecular docking, in vitro binding assays. |

| Systems Biology | What are the global cellular responses to exposure? Which pathways are affected? | Transcriptomics (RNA-seq), proteomics (mass spectrometry-based). |

Exploration of New Chemical Transformations of the Nitrous Amide Functional Group

The nitrous amide functional group is a unique and reactive moiety that can participate in a variety of chemical transformations. Exploring new reactions of this functional group in the context of this compound could lead to the synthesis of novel compounds and a better understanding of its chemical behavior.

Denitrosation Reactions: The cleavage of the N-N bond (denitrosation) is a known reaction of nitrosamides, often occurring under acidic or photolytic conditions. Investigating the controlled denitrosation of this compound could provide a route to the corresponding secondary amide, N-(3-hydroxybutyl)pentanamide. The development of mild and selective denitrosation methods would be of synthetic utility.

Rearrangement Reactions: Some nitrosamides are known to undergo rearrangement reactions. For example, the Fischer-Hepp rearrangement occurs with aryl nitrosamines. While this compound is an aliphatic nitrosamide, the possibility of novel, perhaps photochemically or catalytically induced, rearrangements should be explored.

Reactions with Nucleophiles and Electrophiles: The nitrous amide group can react with both nucleophiles and electrophiles. Investigating its reactivity with a range of reagents could lead to the discovery of new functionalization strategies. For instance, reaction with reducing agents could lead to the corresponding hydrazine, while oxidation could yield the corresponding nitramine. The reaction of the oxygen atom of the nitroso group with electrophiles is also a potential avenue for new transformations.

Intramolecular Reactions: The presence of the hydroxyl group in the butyl chain opens up the possibility of intramolecular reactions. For example, under certain conditions, the hydroxyl group could potentially interact with the nitrous amide moiety, leading to cyclization or other intramolecular transformations.

| Transformation Type | Potential Outcome | Research Focus |

| Denitrosation | Formation of the corresponding secondary amide. | Development of mild and selective reagents for N-N bond cleavage. |

| Rearrangement | Formation of novel isomeric structures. | Exploration of photochemical or catalytic conditions to induce rearrangement. |

| Reactions with Nucleophiles/Electrophiles | Synthesis of new derivatives (e.g., hydrazines, nitramines). | Investigation of the reactivity of the nitrous amide group with a variety of reagents. |

| Intramolecular Reactions | Formation of cyclic products. | Study of the potential for the hydroxyl group to participate in intramolecular transformations. |

Q & A

Q. What advanced techniques characterize degradation products under accelerated stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.